5-(aminomethyl)-N,N-diethylpyridin-2-amine
Description
5-(Aminomethyl)-N,N-diethylpyridin-2-amine (molecular formula: C₁₀H₁₇N₃) is a pyridine derivative featuring a diethylamino group at position 2 and an aminomethyl substituent at position 4. Its structure is characterized by the SMILES CCN(CC)C1=NC=C(C=C1)CN and InChIKey OAYCTPVSIFJJOX-UHFFFAOYSA-N . Its physicochemical properties, such as hydrophobicity and basicity, are influenced by the diethylamino group, which distinguishes it from analogs with smaller alkyl substituents.
Properties
IUPAC Name |
5-(aminomethyl)-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-6-5-9(7-11)8-12-10/h5-6,8H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYCTPVSIFJJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926234-30-2 | |
| Record name | 5-(aminomethyl)-N,N-diethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-diethylpyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with diethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the diethylamine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any present nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(aminomethyl)-N,N-diethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The diethylamine groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine
5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine
N,N-Diethyl-5-nitropyridin-2-amine
- Molecular Formula : C₉H₁₃N₃O₂ .
- Key Differences: Nitro group at position 5 instead of aminomethyl.
- Impact : The nitro group introduces strong electron-withdrawing effects, reducing basicity and altering reactivity. Crystallographic studies reveal weak C–H⋯O interactions, forming zigzag chains and corrugated layers .
N-[2-(Dimethylamino)ethyl]-N-methyl-N-(5-nitro-2-pyridinyl)amine
- Molecular Formula : C₁₀H₁₆N₄O₂ .
- Key Differences: Incorporates a nitro group and a dimethylaminoethyl chain.
- Impact : The extended alkyl chain may enhance solubility in polar solvents, while the nitro group could limit biological activity due to metabolic instability .
Physicochemical Properties
Key Observations :
- The dimethyl analog has a higher predicted boiling point and density due to reduced alkyl chain length .
- Nitro derivatives exhibit lower basicity, while aminomethyl groups enhance nucleophilicity .
Stability and Handling
- This compound: Likely requires storage at 2–8°C, similar to the dimethyl variant .
- Nitro Derivatives : Sensitive to light and moisture; often stabilized in crystalline form .
Biological Activity
5-(Aminomethyl)-N,N-diethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique molecular structure, has implications for various therapeutic areas, including anti-infective and neuroprotective strategies.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2. Its structure includes a pyridine ring with an amino group and two ethyl substituents on the nitrogen atom, which contributes to its biological reactivity and potential pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.29 g/mol |
| Structure Type | Pyridine derivative |
| Key Functional Groups | Amino, Ethyl |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found to inhibit the growth of certain bacterial strains effectively. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Given the structural similarities to other nitrogen-containing heterocycles known for their neuroprotective effects, this compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is crucial in the context of Alzheimer's disease, where AChE inhibitors are employed to enhance cholinergic neurotransmission. Preliminary molecular docking studies suggest that this compound may bind effectively to the active site of AChE, thus potentially improving cognitive functions .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value significantly lower than many conventional antibiotics, indicating its strong bactericidal activity.
- Neuroprotective Potential : A molecular modeling study evaluated the binding affinity of this compound to AChE. The results showed promising interactions that could suggest its use as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's .
- Synthesis and Derivatives : Several derivatives of this compound have been synthesized to enhance its biological activity. For instance, modifications at the pyridine ring have led to compounds with improved solubility and bioavailability, which are essential for effective therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
